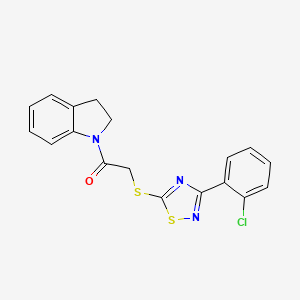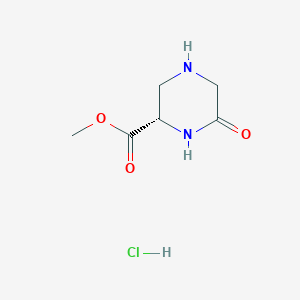
Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a covalent compound, or a type of amino acid .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve retrosynthesis, where the compound is broken down into simpler components . It could also involve understanding the reactions used to create the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule. This can be done using various techniques such as X-ray diffraction . The structure can give insights into the properties of the compound.Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It could involve understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles (SiO2 NPs), have emerged as powerful catalysts. Their large surface area, tunable surface chemistry, and stability make them ideal for catalytic reactions. EN300-27160146, when immobilized on silica NPs, can enhance catalytic processes such as organic transformations, oxidation, and reduction reactions. Researchers have explored its potential in green chemistry and sustainable synthesis routes .
Drug Delivery Systems
EN300-27160146 can be incorporated into drug delivery systems to improve drug solubility, stability, and targeted release. Silica-based carriers, functionalized with this compound, can efficiently encapsulate hydrophobic drugs. The controlled release of drugs from these nanoparticles ensures better therapeutic outcomes while minimizing side effects. Researchers are investigating its use in cancer therapy, antimicrobial treatments, and personalized medicine .
Biomedical Applications
Silica-based materials, including EN300-27160146-functionalized silica, exhibit biocompatibility and low toxicity. These properties make them suitable for various biomedical applications. Researchers have explored their use in tissue engineering, wound healing, and bioimaging. Silica NPs can be functionalized with targeting ligands to selectively deliver therapeutic agents to specific cells or tissues .
Environmental Remediation
EN300-27160146-modified silica NPs can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their high surface area and surface functionalization allow efficient removal of pollutants. Researchers have investigated their potential in water purification, soil remediation, and air filtration. The compound’s affinity for specific contaminants makes it a promising candidate for environmental cleanup .
Wastewater Treatment
Silica-based nanomaterials, including EN300-27160146-functionalized silica, can enhance wastewater treatment processes. They can adsorb organic compounds, heavy metals, and other pollutants from industrial effluents. Researchers are exploring their use in constructed wetlands, membrane filtration, and hybrid treatment systems. The compound’s stability and reusability contribute to its effectiveness in treating diverse wastewater streams .
Nanocomposites and Structural Materials
Silica-based nanocomposites, incorporating EN300-27160146, can improve the mechanical properties of materials. These nanocomposites find applications in cement additives, reinforced fillers, and filter materials. By enhancing material strength, durability, and thermal stability, they contribute to sustainable construction and infrastructure development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-7-3-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBLXVFSPXLAC-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)
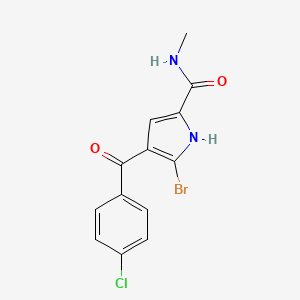
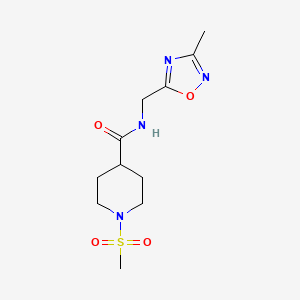
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2814271.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814273.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)
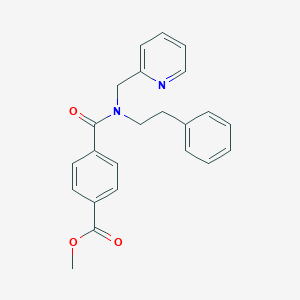
![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
